5,7-dimethyl-3-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidine
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Overview
Description
5,7-dimethyl-3-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidine is a complex heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethyl-3-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidine typically involves multi-step reactions. The process begins with the preparation of the triazole and pyrimidine precursors, followed by their fusion under specific conditions. Common reagents used in these reactions include trifluoromethylphenyl tetrazole and various sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
5,7-dimethyl-3-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. The conditions often involve controlled temperatures, pressures, and the use of catalysts to facilitate the reactions and improve yields .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
5,7-dimethyl-3-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.
Medicine: It has potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 5,7-dimethyl-3-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and subsequent reactions. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler triazole compound with similar biological activities but lacking the additional functional groups that enhance the properties of 5,7-dimethyl-3-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidine.
Tetrazole Derivatives: Compounds containing the tetrazole ring, which also exhibit antimicrobial and anticancer activities.
Pyrimidine Derivatives: These compounds are widely used in pharmaceuticals and agrochemicals due to their diverse biological activities.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer enhanced stability, reactivity, and biological activity. The presence of the trifluoromethyl group and the sulfanyl linkage further distinguishes it from other similar compounds, providing unique properties that can be exploited in various applications .
Properties
IUPAC Name |
5,7-dimethyl-3-[[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methylsulfanyl]-[1,2,4]triazolo[4,3-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N8S/c1-9-6-10(2)26-14(20-9)22-23-15(26)28-8-13-21-24-25-27(13)12-5-3-4-11(7-12)16(17,18)19/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHANPDXFPUHPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN=C(N12)SCC3=NN=NN3C4=CC=CC(=C4)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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